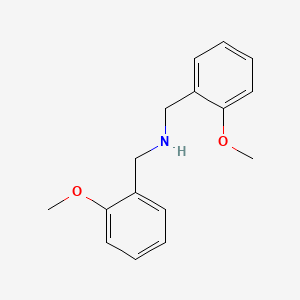

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-5-3-7-13(15)11-17-12-14-8-4-6-10-16(14)19-2/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSLWOQLGHFZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353362 | |

| Record name | N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178903-65-6 | |

| Record name | N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Imine Formation

This compound serves as a precursor in Schiff base synthesis. A study demonstrated its conversion to (E)-N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanimine under mild catalytic conditions:

-

Reagents : Methanol solvent, ambient temperature.

-

Catalyst : Base-activated metal-organic framework (MOF).

Mechanism : Dehydrogenative coupling of the amine with aldehydes or ketones forms imine bonds, facilitated by MOF-mediated proton transfer .

O-Demethylation

Methoxy groups undergo regioselective demethylation under Lewis acid catalysis:

-

Reagent : Boron trichloride (1 M in CH₂Cl₂) at −78°C → room temperature.

-

Workup : Methanol quench, yielding O-desmethyl derivatives .

-

Selectivity : Positional selectivity depends on steric and electronic effects of substituents .

Alkylation and Acylation

The amine participates in nucleophilic substitution and acylation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, Cs₂CO₃, MeOH, 100°C | N-Methylated tertiary amine | 82–94% | |

| N-Acylation | Acyl chloride, NEt₃, CH₂Cl₂ | Amide derivatives | ~75%* |

*Estimated from analogous reactions in.

Hydrogenation and Transfer Hydrogenation

The benzyl groups are susceptible to hydrogenolysis:

-

Catalyst : 10% Pd/C under 100–500 psi H₂.

-

Solvent : Methanol or THF.

-

Outcome : Cleavage of N-benzyl bonds to yield primary amines .

Oxidative Coupling

In the presence of Mn-based catalysts and acetic acid:

-

Reagents : AcOOH or H₂O₂/AcOH.

-

Products : Oxidized intermediates (e.g., nitrones or hydroxylamines) .

-

Turnover : Up to 1,000 catalytic cycles reported for analogous amines .

Key Reaction Data Table

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis and Intermediate Use

Synthesis Procedures

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine is synthesized through the nucleophilic substitution reaction of 2-methoxybenzyl chloride with 2-methoxyphenylamine. The reaction typically occurs under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts. In industrial settings, continuous flow reactors are employed to enhance mixing and control reaction parameters, improving yield and purity.

Reactions and Transformations

The compound can undergo various chemical transformations:

- Oxidation : Can yield aldehydes or ketones using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to corresponding amines or alcohols with reducing agents such as lithium aluminum hydride.

- Substitution : Methoxy groups can be replaced with other functional groups through halogenating agents.

Biological Research Applications

This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug development. Its structure allows for interactions that can modulate enzyme activity, making it a candidate for further research into therapeutic agents.

Receptor Binding Studies

Research indicates that this compound may interact with various receptors, potentially influencing receptor signaling pathways. The methoxy groups enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the compound's relevance in clinical and laboratory settings:

- Clinical Observations : A case study reported adverse effects associated with compounds structurally similar to this compound, indicating the importance of understanding its pharmacological profile. For instance, a patient exhibited severe symptoms after exposure to a related compound, underscoring the necessity for careful monitoring in clinical environments .

- Metabolism Studies : Investigations into the metabolism of related compounds have provided insights into how this compound might be processed in human hepatocytes. These studies utilized liquid chromatography-mass spectrometry to identify metabolites, which is critical for assessing safety and efficacy in potential therapeutic applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate in organic synthesis; facilitates production of complex molecules. |

| Biological Research | Investigated for enzyme inhibition and receptor binding; potential therapeutic applications. |

| Clinical Studies | Insights gained from adverse effects related to structurally similar compounds; essential for safety assessments. |

| Metabolism Analysis | Understanding metabolic pathways through advanced analytical techniques like LC-MS/MS. |

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substitution Patterns and Receptor Selectivity

- Electron-Withdrawing Groups (EWGs): The introduction of a nitro group in 3b () enhances antiproliferative activity against cancer cells (IC₅₀ = 0.5 µM), likely due to improved DNA intercalation or tubulin binding. In contrast, 25C-NBOMe () contains a 4-chloro substituent, which increases 5-HT2A receptor affinity, contributing to its potent hallucinogenic effects.

- Fluorine Substituents: Compound 38 () incorporates a 5-fluoro group on the phenyl ring, improving 5-HT2C receptor selectivity (EC₅₀ = 12 nM) compared to non-fluorinated analogues.

Steric and Solubility Effects

- Isoindoline-1,3-dione Derivatives (): The addition of a bulky isoindoline-1,3-dione moiety in compound 5 reduces solubility but increases cytotoxicity (IC₅₀ = 8.2 µM), suggesting enhanced membrane permeability.

- Schiff Base Analogues (): Compound 5k forms a stable imine bond, making it suitable as a ligand in transition-metal catalysis but less stable under physiological conditions.

Physicochemical Characterization

- NMR Signatures: The ¹H NMR of this compound shows distinct aromatic protons at δ 6.83–7.45 ppm and methoxy singlets at δ 3.80–3.95 ppm (). Analogues like 3b exhibit additional nitro group signals at δ 7.67 ppm .

- HRMS Data: The parent compound has a molecular ion peak at m/z 277.1911 ([M+H]⁺), consistent with its molecular formula C₁₆H₂₄N₂O₂ ().

Biological Activity

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its methoxy-substituted aromatic rings, which enhance its biological activity through various mechanisms. The presence of methoxy groups contributes to the compound's lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The methoxy groups facilitate hydrogen bonding and other non-covalent interactions, which influence the compound's binding affinity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways associated with inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that compounds similar in structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar methoxy substitutions have demonstrated IC50 values under 5 μM against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

- Caspase Activation : The compound may induce apoptosis through the activation of caspases, particularly caspase-9, which is crucial in the apoptotic pathway. This process is often accompanied by a decrease in Bcl-2 expression, a protein that inhibits apoptosis .

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

- Toxicological Studies : A study involving related compounds (e.g., 25B-NBOMe) reported fatalities associated with their use, emphasizing the need for careful investigation into the safety profiles of methoxy-substituted amines .

- Anticancer Research : In a series of experiments, derivatives of this compound were tested for their antiproliferative effects on various cancer cell lines. Results indicated that modifications in the structure significantly influenced biological activity, with certain derivatives exhibiting enhanced potency compared to standard treatments .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line/Model | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast Cancer) | < 5 | Significant reduction in cell viability |

| Apoptosis Induction | HeLa Cells | Not specified | Increased caspase-9 activation |

| Enzyme Inhibition | Various Enzymatic Assays | Not specified | Potential inhibition observed |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.